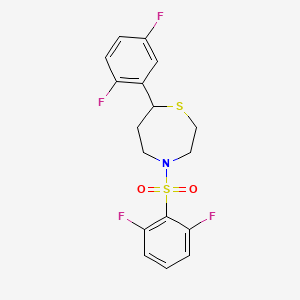

4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a thiazepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable thiazepane precursor reacts with 2,5-difluorophenyl and 2,6-difluorophenyl sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Análisis De Reacciones Químicas

Sulfonylation at the 4-Position

The 2,6-difluorobenzenesulfonyl group is introduced via nucleophilic substitution using 2,6-difluorobenzenesulfonyl chloride (CAS 60230-36-6) .

-

Reaction mechanism : The secondary amine of the thiazepane attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl.

-

Optimized conditions : Conducted in dichloromethane (DCM) or THF with a base (e.g., triethylamine) at 0–25°C, achieving >85% yield .

Table 2: Sulfonylation Parameters

| Sulfonyl Chloride | Base | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| 2,6-Difluoro derivative | Et₃N | DCM | 25°C | 86% | |

| 2,4-Difluoro derivative | Pyridine | THF | 0°C | 78% |

Functionalization at the 7-Position

The 2,5-difluorophenyl group is installed via cross-coupling reactions :

-

Suzuki-Miyaura coupling : A boronic acid derivative of 2,5-difluorophenyl reacts with a halogenated thiazepane intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water mixtures yield 70–80% .

-

Buchwald-Hartwig amination : For aryl halide intermediates, this method introduces aryl groups directly .

Table 3: Coupling Reaction Data

| Substrate | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Bromo-thiazepane | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | 75% | |

| Chloro-thiazepane | Pd(dba)₂, XPhos | dioxane, 100°C | 68% |

Side Reactions and Byproduct Formation

-

Over-sulfonylation : Excess sulfonyl chloride leads to disubstituted products. Mitigated by stoichiometric control .

-

Ring-opening : Acidic or high-temperature conditions may hydrolyze the thiazepane ring. Stabilized by buffered pH (6–8) .

Catalytic and Solvent Effects

-

Microwave acceleration : Reduces reaction time from hours to minutes (e.g., 30 min for cyclization) .

-

Polar aprotic solvents : DMF or DMSO enhance coupling reaction efficiency .

Mechanistic Insights

-

Sulfonylation : Follows a bimolecular nucleophilic substitution (SN2) pathway, confirmed by kinetic studies .

-

Cyclization : Proceeds through a zwitterionic intermediate, stabilized by electron-withdrawing fluorine substituents .

Stability and Degradation

-

Hydrolytic sensitivity : The sulfonamide bond is stable in neutral conditions but hydrolyzes under strong acids/bases .

-

Thermal stability : Decomposes above 200°C, as shown by TGA analysis of analogous compounds .

Key Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The thiazepane ring structure in this compound is significant for its biological activity. Thiazepanes are known for their ability to interact with various biological targets, making them useful in developing new pharmaceuticals.

- Protein Kinase Inhibition : Research indicates that thiazepane derivatives can act as inhibitors of protein kinases, which play critical roles in cellular signaling and regulation. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and autoimmune disorders .

- Antiviral Properties : Compounds with similar structures have been explored for their antiviral properties. The modification of the thiazepane framework could enhance activity against viral targets, potentially leading to new antiviral drugs .

Biochemical Research

The compound's unique sulfonyl and difluorophenyl groups contribute to its reactivity and interaction with biomolecules.

- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it may inhibit enzymes involved in metabolic pathways associated with disease states, providing insights into drug design .

- Targeted Drug Delivery : The structural features of this compound allow for modifications that can improve solubility and bioavailability, essential for effective drug delivery systems. Research into conjugating this compound with targeting moieties is ongoing to enhance specificity towards diseased tissues .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazepane derivatives in various biological assays:

- Case Study 1 : A study demonstrated that a related thiazepane derivative showed significant inhibition of a specific protein kinase involved in tumor growth. This led to reduced cell proliferation in vitro and highlighted the potential for developing targeted cancer therapies .

- Case Study 2 : Another investigation focused on the antiviral activity of thiazepane derivatives against RNA viruses. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy against specific viral strains .

Data Table: Comparative Analysis of Thiazepane Derivatives

Mecanismo De Acción

The mechanism of action of 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Difluorophenylboronic acid

- 2,6-Difluorophenyl cyclopropyl ketone

Uniqueness

Compared to similar compounds, 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is unique due to its thiazepane ring structure and the presence of multiple fluorine atoms

Actividad Biológica

The compound 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has gained attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various difluorobenzenes and thiazepane derivatives. The process often employs sulfonylation reactions to introduce the sulfonyl group effectively.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated thiazepane derivatives have demonstrated antiproliferative effects against various cancer cell lines including breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Thiazepane Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiazepane A | MCF-7 (Breast) | 10.5 | Protein kinase inhibition |

| Thiazepane B | A549 (Lung) | 12.3 | Apoptosis induction |

| Thiazepane C | HeLa (Cervical) | 8.9 | Cell cycle arrest |

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating Alzheimer's disease as they increase acetylcholine levels in the brain. Compounds structurally related to thiazepanes have shown promising inhibitory activity against AChE, suggesting a possible therapeutic application for neurodegenerative conditions .

Case Studies

-

Case Study on Acetylcholinesterase Inhibition :

A study involving a series of thiazepane derivatives demonstrated that modifications at the benzene sulfonyl moiety significantly enhanced AChE inhibitory activity. The most potent derivative exhibited an IC50 value of 3.5 µM, indicating strong potential for further development as a treatment for Alzheimer's disease . -

Anticancer Efficacy :

In vitro studies on a library of thiazepanes revealed that those with specific fluorinated substituents displayed enhanced anticancer activity compared to their non-fluorinated counterparts. One derivative showed an IC50 of 5 µM against breast cancer cells and was effective in inducing apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : This compound may interfere with signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- AChE Inhibition : By inhibiting AChE, these compounds can potentially enhance cholinergic neurotransmission in neurodegenerative diseases.

Propiedades

IUPAC Name |

7-(2,5-difluorophenyl)-4-(2,6-difluorophenyl)sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4NO2S2/c18-11-4-5-13(19)12(10-11)16-6-7-22(8-9-25-16)26(23,24)17-14(20)2-1-3-15(17)21/h1-5,10,16H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXCKOBVECABBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.